molecular formula C15H13BrN2O2 B6462541 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 2549027-62-3

4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6462541
CAS No.: 2549027-62-3
M. Wt: 333.18 g/mol
InChI Key: FESJZMMDZZSLDX-UHFFFAOYSA-N
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Description

4-{[1-(3-Bromobenzoyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring connected via an ether linkage to an azetidine (four-membered nitrogen-containing ring) substituted with a 3-bromobenzoyl group. This structure combines the rigidity of azetidine with the aromatic and electronic properties of pyridine and bromobenzoyl moieties. While direct synthesis data for this compound are unavailable in the provided evidence, analogous derivatives suggest that its preparation likely involves coupling reactions, such as nucleophilic substitution or amide bond formation, followed by purification via column chromatography .

Properties

IUPAC Name

(3-bromophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-12-3-1-2-11(8-12)15(19)18-9-14(10-18)20-13-4-6-17-7-5-13/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESJZMMDZZSLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by its functionalization with the 3-bromobenzoyl group and subsequent attachment to the pyridine ring. The Suzuki–Miyaura coupling reaction is often employed in these synthetic routes due to its efficiency in forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromobenzoyl group or the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and synthetic methodologies.

Biology

The compound's structural features make it a candidate for studying biological interactions and potential bioactivity. Research indicates that it may exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances its ability to penetrate bacterial membranes, increasing efficacy.

CompoundActivityReference
This compoundAntimicrobial
Similar Azetidine DerivativesAntibacterial

Medicine

Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents. Preliminary studies suggest potential anticancer activity, with in vitro evaluations indicating that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest.

StudyCell LineIC50 (µM)Reference
Compound EvaluationMCF-7 (Breast Cancer)15.2
Compound EvaluationHeLa (Cervical Cancer)12.8

Similar Compounds

  • Azetidines : These compounds share the four-membered azetidine ring and exhibit similar strain-driven reactivity.
  • Pyridine Derivatives : Compounds containing a pyridine ring can be compared based on their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of azetidine and pyridine moieties along with the bromobenzoyl group, which imparts specific chemical and physical properties that differentiate it from similar compounds.

Mechanism of Action

The mechanism of action of 4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological and chemical activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BK44922: 3-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine

  • Structure : Shares the azetidine-pyridine ether backbone but substitutes the 3-bromobenzoyl group with a 3-methylbenzoyl moiety.
  • Molecular Properties :
    • Formula: C₁₆H₁₆N₂O₂ (vs. C₁₅H₁₃BrN₂O₂ for the bromo analog).
    • Molecular Weight: 268.31 g/mol (vs. ~345.19 g/mol for the bromo derivative).
  • The bromine atom’s electronegativity and larger atomic radius may enhance halogen bonding in biological systems, a feature absent in BK44922 .

Triazolopyridine Derivative (3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine)

  • Structure : Features a fused triazole-pyridine core with aryl substituents, differing from the azetidine-pyridine scaffold.
  • Synthesis : Oxidative ring closure using sodium hypochlorite (73% yield), a greener method compared to traditional Cr(VI)- or DDQ-mediated routes .
  • Applications: Demonstrates antibacterial and antiproliferative activities, suggesting that pyridine-containing heterocycles broadly exhibit bioactivity.

S26-7: Benzyl 3-(2-(tert-butoxycarbonyl)-3-methylbutoxy)azetidine-1-carboxylate

  • Structure : Azetidine with a tert-butoxycarbonyl (Boc)-protected oxygen substituent and benzyl ester.
  • Synthesis : Boc protection achieved with Boc₂O and DMAP (56% yield), highlighting the challenges in functionalizing azetidine derivatives compared to triazolopyridines .
  • Utility : Serves as an intermediate in drug discovery, emphasizing the versatility of azetidine scaffolds in medicinal chemistry .

Data Table: Key Comparative Properties

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Yield Notable Features
4-{[1-(3-Bromobenzoyl)azetidin-3-yl]oxy}pyridine Azetidine-pyridine C₁₅H₁₃BrN₂O₂ ~345.19 3-Bromobenzoyl N/A Halogen bonding potential
BK44922 Azetidine-pyridine C₁₆H₁₆N₂O₂ 268.31 3-Methylbenzoyl N/A High lipophilicity
Triazolopyridine Triazole-pyridine C₂₀H₁₇N₃O₂ 331.37 Benzyloxy, methoxy 73% Green synthesis, bioactivity
S26-7 Azetidine C₂₂H₃₁NO₅ 389.49 Boc, benzyl ester 56% Boc-protected intermediate

Research Findings and Implications

  • Synthetic Efficiency : Triazolopyridine derivatives exhibit higher yields (73%) compared to azetidine-based compounds (56% for S26-7), likely due to optimized green chemistry protocols .
  • Substituent Effects :
    • Bromo vs. Methyl : Bromine’s electronegativity may improve target binding in drug design, while methyl groups enhance pharmacokinetic properties like absorption.
    • Azetidine vs. Triazole : Azetidine’s strain energy could increase reactivity, whereas triazole’s aromaticity stabilizes the core structure .
  • Biological Potential: Triazolopyridines’ documented bioactivity underscores the need to evaluate this compound for similar properties, particularly in oncology or antimicrobial contexts .

Biological Activity

4-{[1-(3-bromobenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound notable for its structural features, which include a pyridine ring, an azetidine moiety, and a bromobenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}BrN3_{3}O3_{3}, with a molecular weight of 376.20 g/mol. The compound features:

  • Pyridine Ring : Contributes to the compound's basicity and potential interactions with biological targets.
  • Azetidine Moiety : Provides strain that may enhance reactivity and biological activity.
  • Bromobenzoyl Group : Imparts additional reactivity and may influence pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : Through cyclization reactions using appropriate precursors.
  • Functionalization with Bromobenzoyl Group : Via electrophilic aromatic substitution or nucleophilic attack.
  • Attachment to Pyridine : Using methods such as Suzuki–Miyaura coupling to form carbon-carbon bonds under mild conditions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related azetidine derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. Compounds containing similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism is believed to involve the disruption of cellular signaling pathways through interaction with specific proteins or enzymes .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes or Receptors : The compound may interact with target proteins, altering their activity and affecting various biochemical pathways.
  • Strain-Induced Reactivity : The azetidine ring's strain might facilitate nucleophilic attacks on electrophilic sites in biological targets, enhancing its reactivity .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various azetidine derivatives against common pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced inhibition zones compared to their non-brominated counterparts, suggesting a structure-activity relationship where bromination plays a critical role in bioactivity .

Study 2: Anticancer Screening

In vitro assays were conducted on cancer cell lines treated with this compound. The results demonstrated significant dose-dependent cytotoxicity, with IC50_{50} values comparable to established chemotherapeutic agents. This suggests potential for further development as an anticancer therapeutic .

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